Product packaging for 5-Methylthiazole-2(3H)-thione(Cat. No.:CAS No. 17626-82-3)

5-Methylthiazole-2(3H)-thione

Cat. No.: B101547
CAS No.: 17626-82-3
M. Wt: 131.2 g/mol
InChI Key: DDTHRRVQSOEMNQ-UHFFFAOYSA-N
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Description

5-Methylthiazole-2(3H)-thione is a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis, valued for its role as a key precursor and synthon. In drug discovery, this core structure is utilized in the rational design of novel therapeutic agents. Research indicates that derivatives of this compound show significant promise as potential anticancer agents . Specifically, structural analogs have demonstrated selective inhibitory activity against colorectal carcinoma cell lines and have been investigated as inhibitors of thymidylate synthase (TS), a key enzyme for DNA synthesis and a established target in cancer therapy . Furthermore, molecular hybridization based on this thione has yielded compounds evaluated for their anti-inflammatory activity . These derivatives have been identified as potent and selective cyclooxygenase-1 (COX-1) inhibitors, with some showing inhibitory effects superior to the reference drug naproxen, presenting a novel class of anti-inflammatory agents . Beyond its pharmacological applications, this compound serves as a critical reagent in synthetic chemistry. It functions as a robust precursor for generating alkoxyl radicals under neutral and non-oxidative conditions. The corresponding N-alkoxy and N-acyloxy derivatives are efficient radical generators, useful for conducting carbon-carbon bond formation and cyclization reactions, such as the stereoselective synthesis of complex tetrahydrofuran structures . This combination of significant biological potential and synthetic utility makes this compound a valuable compound for advancing research in multiple fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NS2 B101547 5-Methylthiazole-2(3H)-thione CAS No. 17626-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTHRRVQSOEMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 5 Methylthiazole 2 3h Thione

Synthetic Pathways to 5-Methylthiazole-2(3H)-thione Scaffolds

The construction of the this compound core can be achieved through several distinct synthetic routes, each offering unique advantages in terms of starting materials, reaction conditions, and potential for substitution.

Hantzsch Condensation Approaches to Thiazole-2(3H)-thiones

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of thiazole rings, traditionally involving the condensation of α-haloketones with thioamides. ijpsjournal.com While the classic Hantzsch reaction typically yields 2-aminothiazoles when thiourea (B124793) is used, modifications of this method allow for the synthesis of thiazole-2(3H)-thiones. ijpsjournal.comconnectjournals.com This approach generally involves the reaction of an α-halocarbonyl compound with a dithiocarbamate (B8719985) or related sulfur-containing nucleophile. For the synthesis of a 5-methyl substituted scaffold, the corresponding 1-halo-propan-2-one derivative would serve as the key starting material. The reaction proceeds through nucleophilic attack by the sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole-thione ring.

Routes via Thiohydroxamic Acid Precursors

An important pathway to substituted thiazole-2(3H)-thiones involves the use of N-hydroxythiazole-2(3H)-thiones, which are cyclic thiohydroxamic acids. sigmaaldrich.com The synthesis for a 5-substituted N-hydroxy-4-methylthiazole-2(3H)-thione, for instance, can begin from a dissymmetric ketone like an arylpropanone. orgsyn.org The synthetic sequence involves chlorination of the ketone at the more substituted α-carbon using sulfuryl chloride. This is followed by the introduction of a xanthogenate group and subsequent reaction with hydroxylamine (B1172632) to form the N-hydroxythiazole-2(3H)-thione ring system. orgsyn.org This method is particularly valuable for creating precursors for further functionalization. orgsyn.orgorgsyn.org

Table 1: Synthesis of 5-Substituted N-Hydroxy-4-methylthiazole-2(3H)-thiones orgsyn.org

Step Reagent Purpose
1 Sulfuryl Chloride Chlorination at the α-carbon of a starting ketone.
2 O-ethyl xanthogenate Introduction of the sulfur-containing moiety.
3 Hydroxylamine Cyclization and formation of the N-hydroxy group.

Cyclization Strategies Involving N-Propargylamines

N-Propargylamines have emerged as versatile building blocks for constructing thiazole cores. beilstein-journals.orgnih.gov A notable strategy involves the reaction of N-propargylamines with carbon disulfide. This reaction, often conducted in refluxing ethanol (B145695) or in the presence of a base like sodium hydroxide, initially yields 5-methylenethiazolidine-2-thiones. beilstein-journals.org These intermediates can then undergo a rapid isomerization when treated with cold concentrated sulfuric acid to afford the corresponding thiazole-2-thiones in high yields. beilstein-journals.org

Another approach utilizes the electrophile-mediated cyclization of N-propargylthioureas. researchgate.net For example, iodine-mediated cyclization of terminal N-propargylthioureas proceeds via a 5-exo-dig pathway to exclusively provide 4,5-dihydrothiazoles. researchgate.net These can be subsequently oxidized or rearranged to the aromatic thiazole-thione.

One-Pot Reaction Systems and Influence of Reaction Conditions

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for thiazole derivatives. researchgate.netekb.eg For instance, a one-pot, three-component domino synthesis of 4-aminothiazole-2(3H)-thiones has been reported by reacting a primary aliphatic amine, an aryl(bromo)acetonitrile, and carbon disulfide. researchgate.net

The influence of reaction conditions is critical in these systems. In the aforementioned three-component synthesis, the choice of catalyst and temperature dramatically affects the reaction outcome. Studies showed that the addition of a catalytic amount of sodium iodide was crucial for the reaction to proceed efficiently, with yields increasing significantly compared to the uncatalyzed reaction. researchgate.net However, increasing the temperature above room temperature led to a decrease in yield, likely due to the promotion of side reactions. researchgate.net The solvent can also play a pivotal role; in many Hantzsch-type syntheses, polar solvents like ethanol are used to facilitate the dissolution of reactants and intermediates. ijpsjournal.com

Table 2: Effect of Reaction Conditions on a One-Pot Thiazole-2(3H)-thione Synthesis researchgate.net

Entry Catalyst Temperature (°C) Solvent Yield (%)
1 None 25 Ethanol 10
2 NaI (0.2 equiv) 25 Ethanol 82
3 NaI (0.5 equiv) 25 Ethanol 94
4 NaI (0.5 equiv) 50 Ethanol 70
5 NaI (0.5 equiv) 70 Ethanol 55

Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is synthesized, it can be subjected to various chemical modifications to introduce new functional groups and properties.

N-Alkylation and O-Alkylation Processes

The alkylation of thiazole-2(3H)-thiones and their derivatives is a primary method for functionalization. The molecule presents two potential sites for alkylation: the nitrogen atom (N-alkylation) and the exocyclic sulfur atom (S-alkylation). However, in the case of the corresponding N-hydroxy precursors, the oxygen atom becomes a key site for derivatization (O-alkylation).

O-Alkylation is extensively studied for N-hydroxythiazole-2(3H)-thiones. orgsyn.org These compounds, which are acidic, can be converted to their tetraalkylammonium salts and subsequently treated with alkylating agents to form N-alkoxy derivatives. orgsyn.orgorgsyn.org This reaction is noteworthy for its unusual selectivity towards O-alkylation, even when using soft carbon electrophiles. researchgate.net The high propensity for O-alkylation is a key feature that distinguishes these compounds from related systems like N-alkoxypyridine-2(1H)-thiones, where S-alkylation can be a major competing pathway. orgsyn.org The Mitsunobu reaction provides an alternative method for the O-alkylation of N-hydroxythiazole-2(3H)-thiones, reacting them with alcohols in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD). thieme-connect.com This process occurs with an inversion of configuration at the carbon center of the alcohol. researchgate.net

N-alkylation of the parent thiazole-2(3H)-thione (without the N-hydroxy group) can be achieved under different conditions. Similar to the alkylation of 2-pyridones, using an alkali metal salt of the heterocycle in a polar aprotic solvent like DMF typically favors N-alkylation. nih.gov The choice of the alkylating agent and the specific reaction conditions are critical for controlling the regioselectivity between N- and S-alkylation.

Table 3: Common Compounds Mentioned

Compound Name
This compound
Thiazole-2(3H)-thione
N-hydroxythiazole-2(3H)-thione
N-alkoxythiazole-2(3H)-thione
N-propargylamine
Carbon disulfide
5-methylenethiazolidine-2-thione
N-propargylthiourea
4,5-dihydrothiazole
2-aminothiazole (B372263)
4-aminothiazole-2(3H)-thione
N-alkoxypyridine-2(1H)-thione
Triphenylphosphine
Diethyl azodicarboxylate

Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack Formylation at C-5)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds. organic-chemistry.orgcambridge.org In the context of thiazole-2(3H)-thione derivatives, this reaction provides a direct route to introduce a formyl group at the C-5 position, a key intermediate for further chemical transformations.

The formylation of Δ-4-thiazolinethiones, such as 3,4-dimethylthiazole-2(3H)-thione, has been investigated using the Vilsmeier-Haack reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). sphinxsai.comijpcbs.comresearchgate.net The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich C-5 position of the thiazole ring attacks the electrophilic chloromethyleniminium salt (Vilsmeier reagent). cambridge.org Subsequent hydrolysis of the resulting iminium species furnishes the desired aldehyde.

Studies on the Vilsmeier-Haack formylation of 3,4-dimethylthiazole-2(3H)-thione have shown that the reaction conditions can be optimized to achieve high yields of the corresponding 5-carbaldehyde derivative. sphinxsai.comresearchgate.net For instance, reacting the thiazolinethione with one equivalent of the Vilsmeier reagent in dichloroethane at 80°C for 3 hours leads to the formation of 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde in good yield. sphinxsai.comresearchgate.net

The reaction conditions and yields for the Vilsmeier-Haack formylation of related thiazolinethiones are summarized in the table below.

SubstrateReagents and ConditionsProductYield (%)Reference
3,4-Dimethylthiazole-2(3H)-thioneDMF/POCl₃ (1 eq), Dichloroethane, 0°C to 80°C, 3h3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde75 sphinxsai.comresearchgate.net
4-Methyl-3-phenylthiazole-2(3H)-thioneDMF/POCl₃ (1 eq), Dichloroethane, 0°C to 80°C, 3h4-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde46 sphinxsai.com

Formation of Thioamide and Thiourea Derivatives

The inherent reactivity of the thiazole-2(3H)-thione core allows for its elaboration into various thioamide and thiourea derivatives. These functional groups serve as versatile handles for further synthetic transformations and can significantly influence the biological properties of the resulting molecules.

Thioamide derivatives can be synthesized through various routes, often involving the reaction of a suitable precursor with a sulfurating agent. While direct conversion of this compound to a thioamide at a different position is less common, the synthesis of thiazoles from thioamide precursors is a well-established method. mdpi.comresearchgate.netfigshare.com For example, the reaction of thioamides with α-haloketones is a classical approach to construct the thiazole ring.

Thiourea derivatives incorporating the thiazole moiety are of significant interest due to their diverse biological activities. nih.govresearchgate.netnih.govresearchgate.netdergipark.org.tr These are typically synthesized by reacting an amino-functionalized thiazole with an appropriate isothiocyanate. For instance, 2-aminothiazole derivatives can be readily converted to their corresponding thiourea analogues. Although starting directly from this compound is not a direct route, the synthesis of thiourea derivatives of related thiazole structures provides a blueprint for potential synthetic strategies. A general scheme involves the reaction of an aminothiazole with a substituted isothiocyanate in a suitable solvent like ethanol or pyridine. nih.govnih.gov

The following table presents examples of thiourea derivatives synthesized from aminothiazole precursors.

Thiazole PrecursorReagentProduct ClassReference
4/6-substituted 2-aminobenzothiazolesPhenylisothiocyanateN-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas nih.gov
2-aminobenzothiazoleEthyl-iso-thiocyanateN-(Benzothiazol-2-yl)-N'-(ethyl)thiourea nih.gov
4-Amino-3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrileAryl/alkyl isothiocyanatesThiazolo[4,5-d]pyrimidin-7-yl urea (B33335) and thiourea derivatives researchgate.net

Synthesis of 5-Substituted Analogues of this compound

The synthesis of analogues with varying substituents at the C-5 position is crucial for structure-activity relationship studies. Several strategies can be employed to achieve this, often starting from precursors that allow for the introduction of diversity at this position.

One common approach involves the utilization of a C-5 functionalized intermediate, such as 4-methyl-5-formylthiazole, which can be derived from 4-methylthiazole-5-carboxylic acid chloride. nih.gov This aldehyde can then undergo a variety of reactions, including condensations and oxidations, to introduce different substituents.

Another strategy involves starting with a precursor like 2-amino-5-methylthiazole (B129938). The amino group can direct further reactions or be replaced to allow for the introduction of other functionalities. For example, 2-amino-5-methylthiazole can be converted to its corresponding amide, which can then undergo cyclization and further reactions to yield 5-substituted derivatives. mdpi.com

The synthesis of 5-substituted thiazoles can also be achieved through multi-component reactions, where the desired substituent is incorporated from one of the starting materials. For instance, a three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a precursor has been used to synthesize a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues. nih.gov

The table below highlights some synthetic approaches to 5-substituted thiazole analogues.

Starting Material/PrecursorKey TransformationProduct ClassReference
4-Methylthiazole-5-carboxylic acid chlorideHydrogenation4-Methyl-5-formylthiazole nih.gov
2-Amino-5-methylthiazoleAcylation and cyclization5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones mdpi.com
2-(2-Benzylidene hydrazinyl)-4-methylthiazoleThree-component reaction5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole analogues nih.gov

Construction of Hybrid Heterocyclic Systems Incorporating the Thiazole-2(3H)-thione Moiety

The thiazole-2(3H)-thione moiety is a valuable building block for the construction of more complex, hybrid heterocyclic systems. These fused or linked ring systems often exhibit enhanced biological activity or novel material properties.

One common strategy involves using a functionalized thiazole as a scaffold to build additional heterocyclic rings. For example, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides can be cyclized with trifluoroacetic anhydride (B1165640) to form thiazolopyrimidine derivatives. mdpi.com Similarly, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can react with various heterocyclic amines or thiosemicarbazone derivatives to generate imidazotriazole-incorporated thiazoles. mdpi.com

Another approach is to link the thiazole-2(3H)-thione to other heterocyclic rings through a flexible or rigid linker. The synthesis of thiazole-based 1,2,3-triazole derivatives has been reported, where a thiazole precursor is linked to a triazole ring via a click reaction. ajgreenchem.com This modular approach allows for the rapid generation of a library of hybrid molecules.

The synthesis of pyrazolo-thiazole substituted pyridines has also been achieved through a multi-step sequence starting from a pyrazolecarbothioamide, which is first converted to an acetylthiazole derivative and then elaborated to the final hybrid system. nih.gov These examples demonstrate the versatility of the thiazole-2(3H)-thione core in the construction of diverse and complex heterocyclic architectures.

The following table summarizes some examples of hybrid heterocyclic systems incorporating a thiazole moiety.

Thiazole Building BlockReaction Partner/StrategyHybrid Heterocyclic SystemReference
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesCyclization with trifluoroacetic anhydrideThiazolopyrimidines mdpi.com
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateClick reaction with azidesThiazole-1,2,3-triazole hybrids ajgreenchem.com
2-Amino-5-methylthiazoleMulti-step synthesisMethylthiazole-based thiazolidinones nih.gov
PyrazolecarbothioamideMulti-step synthesis via an acetylthiazolePyrazolo-thiazole substituted pyridines nih.gov

Reaction Mechanisms and Reactivity Profiles of 5 Methylthiazole 2 3h Thione

Homolytic Cleavages and Radical Chemistry

Derivatives of 5-Methylthiazole-2(3H)-thione are notable for their ability to undergo homolytic cleavage, serving as efficient sources of radicals under relatively mild conditions. This reactivity is largely attributed to the formation of a stable heterocyclic fragment upon bond scission. orgsyn.org

N,O-Homolysis for Alkoxyl Radical Liberation from 3-Alkoxy-4-methylthiazole-2(3H)-thiones

3-Alkoxy-4-methylthiazole-2(3H)-thiones, derived from this compound, are effective precursors for generating alkoxyl radicals. This process is initiated by the homolytic cleavage of the nitrogen-oxygen (N-O) bond. orgsyn.orgresearchgate.netorgsyn.org This bond scission can be triggered photochemically or thermally. researchgate.netunifei.edu.br The driving force for this reaction is the concurrent formation of a more stable and aromatic thiazole-2(3H)-thione fragment. orgsyn.org

The generation of various alkoxyl radicals, including methoxyl and isopropoxyl radicals, from N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones and their 5-aryl derivatives has been demonstrated through photochemically and microwave-induced reactions. researchgate.net These liberated alkoxyl radicals are highly reactive intermediates that can participate in a variety of subsequent chemical transformations. orgsyn.org The stability of the resulting heterocyclic radical contributes significantly to the facility of the N,O-homolysis.

Table 1: Generation of Alkoxyl Radicals from 3-Alkoxy-4-methylthiazole-2(3H)-thione Derivatives
PrecursorRadical GeneratedInitiation MethodReference
N-alkoxy-4,5-dimethylthiazole-2(3H)-thionesMethoxyl, IsopropoxylPhotochemical, Microwave researchgate.net
5-aryl-3-alkoxy-4-methylthiazole-2(3H)-thionesMethoxyl, IsopropoxylPhotochemical, Microwave researchgate.net
N-cumyloxy-5-(4-methoxyphenyl)-4-methylthiazole-2(3H)-thioneCumyloxylPhotochemical, Microwave researchgate.net

Intramolecular Cyclization Reactions (e.g., 5-exo-trig Additions)

Once generated, alkoxyl radicals can undergo intramolecular cyclization reactions, a key process in the synthesis of cyclic ethers. A prominent example is the 5-exo-trig cyclization of 4-penten-1-oxyl radicals, which leads to the formation of substituted tetrahydrofurans. rsc.orgrsc.org This type of cyclization is generally favored kinetically over the alternative 6-endo-trig pathway. harvard.edu

The stereoselectivity of these cyclizations is influenced by the substituents present on the alkenyl chain. rsc.orgrsc.org For instance, the cyclization of 4-pentenoxyl radicals with substituents can proceed with high diastereoselectivity, leading to the formation of specific stereoisomers of the resulting tetrahydrofuran (B95107) derivatives. rsc.org Computational studies have been employed to understand and predict the stereochemical outcomes of these reactions, often relying on transition state models. rsc.org The 5-exo-trig cyclization is a powerful tool for constructing five-membered heterocyclic rings with a high degree of stereocontrol. rsc.orgnih.gov

Intermolecular Addition Reactions of Generated Radicals

The alkoxyl radicals generated from 3-alkoxy-4-methylthiazole-2(3H)-thione derivatives can also participate in intermolecular addition reactions with unsaturated compounds. orgsyn.org A notable example is the addition to alkenes, such as norbornene, which proceeds with high exo-selectivity. rptu.de This reaction provides a route to vicinal bromohydrin ethers when conducted in the presence of a bromine source like bromotrichloromethane. orgsyn.org

The intermolecular addition of these radicals is a versatile method for carbon-oxygen bond formation. The electrophilic nature of the alkoxyl radical influences its reactivity towards different types of double bonds. orgsyn.org The efficiency of these additions can be influenced by the substituents on both the radical precursor and the alkene, with electron-donating groups on the thiazolethione ring sometimes leading to higher yields of the addition products. researchgate.net

Influence of Substituents on Alkoxyl Radical Reactivity

The reactivity of the generated alkoxyl radicals is significantly influenced by the nature of the substituents on the parent 3-alkoxy-4-methylthiazole-2(3H)-thione. For instance, aryl substituents at the 5-position of the thiazolethione ring can affect the photochemical properties of the precursor and the yields of the radical-derived products. researchgate.netresearchgate.net

Specifically, comparative studies have shown that 5-(p-methoxyphenyl)-substituted derivatives can provide higher yields of alkoxyl radical products compared to their 5-phenyl or 5-methyl counterparts. researchgate.net The substituents can also impact the stability and reactivity of the radical intermediates themselves. nih.gov Furthermore, the steric and electronic properties of the alkoxy group play a crucial role in the subsequent reactions of the alkoxyl radical, such as fragmentation versus hydrogen abstraction. acs.orgthieme-connect.de For example, the presence of bulky substituents can influence the bond angles and strain at the thiohydroxamate oxygen, which in turn can affect the chemistry of the corresponding O-esters. researchgate.net

Table 2: Influence of 5-Substituent on Product Yields in Alkoxyl Radical Reactions
5-Substituent on ThiazolethioneRelative Yield of Alkoxyl Radical ProductsReference
p-MethoxyphenylHigher researchgate.net
PhenylLower researchgate.net
MethylLower researchgate.net

Ground State Reactivity and Molecular Rearrangements

Beyond radical chemistry, thiohydroxamate derivatives of this compound exhibit interesting ground state reactivity, including intramolecular rearrangements.

Intramolecular Rearrangement Mechanisms of Thiohydroxamate Derivatives

Thiohydroxamate esters derived from this compound can undergo intramolecular rearrangements. One such observed rearrangement involves the migration of a methyl group from the oxygen to the sulfur atom within the thiohydroxamate functionality. orgsyn.org Other ground state reactions that have been discovered include the fragmentation of secondary benzylic esters to yield a thiolactam and a ketone, as well as 4-pentenoxy rearrangements that occur specifically in the solid state. orgsyn.org

These rearrangements highlight the complex reactivity profile of these compounds, which is not limited to radical pathways. The propensity for these rearrangements can be influenced by the substitution pattern and the physical state of the compound.

Heterocyclic Ring Reactivity

The reactivity of the thiazole (B1198619) ring is complex, influenced by the presence of two different heteroatoms, nitrogen and sulfur. The nitrogen atom tends to decrease the electron density of the ring, particularly at the C2 position, while the sulfur atom can act as an electron donor through its lone pairs. pharmaguideline.comchemicalbook.com This interplay governs the susceptibility of the ring to attack by nucleophiles and electrophiles. In this compound, the presence of the methyl group at C5 and the thione group at C2 further modifies this intrinsic reactivity.

Nucleophilic Displacement at Positions 2 and 5 of the Thiazole Ring

The electron distribution in the thiazole ring renders the C2 position the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.comchemicalbook.com For a nucleophilic displacement reaction to occur, a suitable leaving group must be present at the target position.

Position 2: A halogen atom at the C2 position of a thiazole ring is readily displaced by a variety of nucleophiles. ias.ac.in This high reactivity is attributed to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the transition state of the nucleophilic aromatic substitution (SNAr) reaction. Although the thione group in this compound is not a typical leaving group, its tautomeric form, 5-methylthiazole-2-thiol, can be S-alkylated to form a 2-(alkylthio)thiazole. The resulting alkylthio group can, under certain conditions, act as a leaving group, allowing for nucleophilic displacement at the C2 position.

Position 5: Nucleophilic displacement at the C5 position of the thiazole ring is significantly less common. numberanalytics.com Unlike the C2 position, the C5 position is not electronically activated towards nucleophilic attack; in fact, it is generally considered an electron-rich site. pharmaguideline.comchemicalbook.com Halogen atoms at the C5 position are comparatively inert to nucleophilic substitution unless activated by other strongly electron-withdrawing groups on the ring, which is not the case for this compound. ias.ac.in The presence of the electron-donating methyl group at C5 further disfavors nucleophilic attack at this site. Therefore, direct nucleophilic displacement at position 5 is not a characteristic reaction for this system under normal conditions.

Table 2: Susceptibility to Nucleophilic Displacement

Position on Thiazole Ring Reactivity with Nucleophiles Reasoning
C2 High (with a good leaving group) Electron-deficient site due to the adjacent nitrogen atom. pharmaguideline.comchemicalbook.comias.ac.in

Coordination Chemistry and Ligand Properties of 5 Methylthiazole 2 3h Thione Derivatives

Metal Complexation Studies

The ability of 5-methylthiazole-2(3H)-thione and its analogues to form stable complexes with a variety of transition metals has been extensively studied. These studies are crucial for understanding the fundamental principles that govern their reactivity and for designing new functional materials.

Thiohydroxamate Coordination with Transition Metal Ions (e.g., Zinc(II) Complexes)

Thiohydroxamic acids, which are derivatives of this compound, and their corresponding anions (thiohydroxamates) are particularly effective chelating agents for transition metal ions. jst.go.jpgoogle.com The coordination chemistry of these ligands with zinc(II) is of particular interest due to the potential biological applications of the resulting complexes, such as insulin-mimetic activity. rsc.org

Studies have shown that 3-hydroxy-4,5-dialkylthiazole-2(3H)-thiones readily form complexes with zinc(II). rsc.org These complexes often exhibit a 2:1 ligand-to-metal stoichiometry, with the thiohydroxamate acting as a bidentate ligand. rsc.org The coordination typically involves the deprotonated hydroxyl group and the thione sulfur atom, forming a stable five-membered chelate ring. doi.org The stability of these zinc(II) complexes is influenced by the nature of the substituents on the thiazole (B1198619) ring. rsc.org

The formation of stable complexes is not limited to zinc(II). Thiohydroxamic acids have been shown to chelate a range of other transition metal ions, including iron(III), copper(II), and cobalt(II). jst.go.jpcalstate.edu The coordination behavior of thiohydroxamic acids is often compared to that of hydroxamic acids, with both classes of ligands showing a strong affinity for hard metal ions like Fe(III). jst.go.jp

Chelation Modes Involving Thione-Sulfur and Imine-Nitrogen Donor Atoms

While thiohydroxamates primarily coordinate through oxygen and sulfur, other derivatives of this compound can utilize the endocyclic imine nitrogen and the exocyclic thione sulfur as donor atoms. This chelation mode is particularly prevalent in complexes with borderline and soft metal ions like Ni(II), Pd(II), and Pt(II). jmaterenvironsci.com

For instance, N-allyl-N'-(4'-methylthiazol-2-yl)thiourea has been shown to act as a bidentate ligand, coordinating to Ni(II), Pd(II), and Pt(II) through the endocyclic imine nitrogen and the thione sulfur atom. jmaterenvironsci.com This mode of coordination results in the formation of a stable chelate ring. Spectroscopic evidence, including IR and NMR, supports the involvement of these donor atoms in the coordination sphere of the metal. jmaterenvironsci.com Similarly, thiosemicarbazone derivatives incorporating a thiazole ring can coordinate to ruthenium(II) through the imine nitrogen and the thione sulfur. researchgate.net

The preference for N,S-coordination over S,S- or N,N-coordination is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the ligand.

Impact of Substituents on Coordination Behavior

The electronic effects of substituents have been a subject of theoretical studies. Electron-donating groups on the thiazole ring are predicted to enhance the nucleophilicity of the nitrogen atom, making it a more favorable site for coordination with hard electrophiles. researchgate.net Conversely, electron-withdrawing groups can decrease the electron density on the nitrogen atom. researchgate.net The position of the substituent on the thiazole ring also has a significant impact on its electronic properties and, consequently, its coordination behavior. analis.com.my

Steric effects are also crucial. Bulky substituents near the coordination sites can hinder the approach of the metal ion and influence the geometry of the resulting complex. rptu.de For example, the size of the 3-alkoxy substituent in 3-alkoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones has been shown to directly affect the bond angles at the thiohydroxamate oxygen in the solid state. rptu.de This steric strain can influence the reactivity and stability of the complexes.

Structural Characterization of Metal Complexes

For example, the crystal structures of zinc(II) complexes with 4,5-dialkyl-3-hydroxythiazole-2(3H)-thiones have confirmed a tetrahedral coordination geometry around the central zinc ion. rsc.org In these complexes, two bidentate ligands coordinate to the zinc(II) ion in a trans-S₂O₂ fashion. rsc.org The bond angles often show significant distortion from the ideal tetrahedral angle, indicating a strained coordination environment. rsc.org

Similarly, X-ray crystallography has been instrumental in confirming the N,S-coordination mode in complexes of N-allyl-N'-(4'-methylthiazol-2-yl)thiourea with platinum(II). jmaterenvironsci.com The structural data reveals the formation of a square-planar geometry around the platinum center, with the ligands arranged in a trans configuration. jmaterenvironsci.com

The table below summarizes key structural features of some representative metal complexes of this compound derivatives.

ComplexMetal IonLigandCoordination GeometryKey Bond Lengths (Å)Ref.
[Zn(4,5-dimethyl-3-oxy-thiazole-2-thione)₂]Zn(II)4,5-dimethyl-3-hydroxythiazole-2(3H)-thioneTetrahedralZn-S: ~2.3, Zn-O: ~1.9 rsc.org
[Pt(N-allyl-N'-(4-methylthiazol-2-yl)thiourea)₂]Pt(II)N-allyl-N'-(4-methylthiazol-2-yl)thioureaSquare PlanarPt-S: ~2.3, Pt-N: ~2.0 jmaterenvironsci.com
[Ru(HL)(PPh₃)₂Cl]ClRu(II)methyl 2-pyridyl ketone 4-(4-tolyl)thiosemicarbazoneDistorted OctahedralRu-S, Ru-N

Electronic Properties of Coordinated this compound Analogues

The coordination of this compound analogues to a metal center significantly alters their electronic properties. These changes can be probed using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, as well as computational methods.

Upon coordination, shifts in the absorption bands in the UV-Vis spectra are observed, which can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. ntu.edu.tw The energy of these transitions provides insights into the electronic structure of the complex. For instance, ruthenium(II) and osmium(II) complexes of thiosemicarbazone ligands exhibit intense MLCT bands in the visible region. ntu.edu.tw

NMR spectroscopy is a powerful tool for studying the electronic environment of the ligand upon complexation. Changes in the chemical shifts of protons and carbons near the donor atoms provide direct evidence of coordination. jmaterenvironsci.com For example, the downfield shift of the imine proton signal in the ¹H NMR spectrum of N-allyl-N'-(4'-methylthiazol-2-yl)thiourea complexes indicates the involvement of the imine nitrogen in coordination. jmaterenvironsci.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure and bonding in these complexes. researchgate.net These calculations can determine the distribution of electron density and the nature of the molecular orbitals, offering insights into the reactivity and stability of the complexes. For example, calculations have shown that the electron density on the ring nitrogen atom is influenced by the nature of the substituents on the thiazole ring. researchgate.net

Catalytic Applications of this compound Metal Complexes

The unique coordination and electronic properties of metal complexes derived from this compound and its analogues make them promising candidates for various catalytic applications. The ability of the ligand to stabilize different oxidation states of the metal center and to modulate its reactivity is key to their catalytic potential.

While the catalytic applications of complexes specifically derived from this compound are not extensively documented in the provided search results, related thiazole-containing ligands have shown promise. For instance, rhodium(I) complexes containing thiazole and imidazole-based thione ligands have been investigated as catalyst precursors for the hydroformylation of alkenes. These thione complexes were found to be more effective catalyst precursors than their carbene analogues under the studied reaction conditions.

Furthermore, Schiff base metal complexes, which can incorporate thiazole moieties, are known to be active catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. zu.edu.pk The metal ion acts as the active site, while the Schiff base ligand influences its reactivity and selectivity. zu.edu.pk The versatility of the thiazole ring and its derivatives in ligand design suggests a broad potential for the development of novel and efficient catalysts for a range of chemical processes.

Theoretical and Computational Investigations of 5 Methylthiazole 2 3h Thione

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of thiazole (B1198619) derivatives. nih.govacs.org DFT calculations, often using hybrid functionals like B3LYP, enable the optimization of molecular geometries and the prediction of various molecular parameters. nih.govajchem-a.com For instance, in studies of structurally related compounds such as ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, DFT with the B3LYP/6–311++G (d,p) basis set has been used to determine bond lengths and angles. nih.gov These theoretical values are then often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

In a comprehensive study of 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, a compound closely related to 5-Methylthiazole-2(3H)-thione, DFT calculations were part of a detailed analysis that also included multipole refinement and the Maximum Entropy Method. consensus.app Such integrated approaches provide a robust understanding of the electronic structure. Furthermore, DFT calculations are instrumental in analyzing the vibrational spectra of thiazole derivatives, where the theoretical frequencies are scaled to match experimental FT-IR spectra, aiding in the assignment of vibrational modes. The choice of solvent can also be incorporated into DFT models, such as through the polarizable continuum model (PCM), to simulate the behavior of the molecule in different environments. acs.org

The following table illustrates typical parameters obtained from DFT calculations for a thiazole derivative, providing a reference for the expected values for this compound.

ParameterCalculated Value
Total EnergyVaries with basis set
Dipole MomentVaries with basis set
Rotational ConstantsVaries with basis set

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of molecules. ajchem-a.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors. ajchem-a.compearson.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is crucial for predicting sites of electrophilic and nucleophilic attack.

For thiazole derivatives, the HOMO is often localized on the electron-rich sulfur and nitrogen atoms and the thione group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the C=S bond and the heterocyclic ring, suggesting these areas are susceptible to nucleophilic attack. In a study on ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating a high degree of reactivity. nih.gov Similarly, for certain benzimidazolyl thiazoles, a small HOMO-LUMO energy gap confirmed that charge transfer occurs within the molecule.

The energy of these frontier orbitals also correlates with other molecular properties. For example, a high HOMO energy is associated with a greater tendency to donate electrons, which is a key factor in the performance of thiazole derivatives as corrosion inhibitors. researchgate.net

The table below presents representative HOMO-LUMO energy values for a related thiazole compound, which can be considered analogous to what would be expected for this compound.

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -6.0
LUMO-2.0 to -1.5
Energy Gap (ΔE)4.5 to 4.0

Understanding the distribution of electron density within a molecule is crucial for explaining its reactivity, polarity, and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to calculate atomic charges from quantum chemical calculations. uni-muenchen.deresearchgate.netuni-muenchen.de While MPA is computationally simple, it is known to be sensitive to the basis set used. uni-muenchen.de NPA, on the other hand, is generally considered more robust and provides a more reliable description of the electron distribution, especially in ionic compounds. researchgate.net

In studies of thiazole derivatives, these analyses reveal the electrostatic potential across the molecule. For example, in a series of benzimidazolyl thiazoles, Mulliken atomic charges calculated using DFT showed that most carbon and nitrogen atoms carry negative charges, while sulfur and hydrogen atoms are positively charged. The hydrogen atom attached to a nitrogen atom often exhibits a significant positive charge due to the electronegativity of the nitrogen. Similarly, in an investigation of thiazole derivatives as corrosion inhibitors, Mulliken charge distribution was calculated to identify the reactive sites responsible for adsorption onto a metal surface. researchgate.net

The calculated atomic charges from both MPA and NPA can be used to understand the electrostatic potential surface, which visually represents the charge distribution and is useful for predicting how a molecule will interact with other species.

A hypothetical charge distribution for this compound based on analyses of similar compounds is presented in the table below.

AtomMulliken Charge (e)Natural Charge (e)
S (ring)+0.1 to +0.3+0.2 to +0.4
S (thione)-0.4 to -0.6-0.5 to -0.7
N-0.5 to -0.7-0.6 to -0.8
C2+0.3 to +0.5+0.4 to +0.6
C4-0.1 to -0.3-0.2 to -0.4
C5+0.0 to +0.2+0.1 to +0.3
C (methyl)-0.2 to -0.4-0.3 to -0.5

Natural Bond Orbital (NBO) theory provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu This analysis offers insights into hybridization, delocalization, and hyperconjugative interactions.

For thiazole-containing compounds, NBO analysis can elucidate the nature of the bonds and the interactions between different parts of the molecule. For example, in a study of thiazole carboxamide derivatives, NBO analysis was performed on the optimized geometry to understand the electronic behavior of the molecule. acs.org In another instance involving a thiazole-2(3H)-thione derivative, NBO analysis was mentioned as part of the computational investigation of its electronic structure. uni-goettingen.de

The table below summarizes the types of information that can be obtained from an NBO analysis of a molecule like this compound.

Interaction (Donor -> Acceptor)Stabilization Energy (kcal/mol)
LP(N) -> π(C=S)High
LP(S) -> σ(N-C)Moderate
π(C=C) -> π*(C=S)Moderate

Experimental and theoretical studies of electron density distribution provide a detailed understanding of chemical bonding and intermolecular interactions. The multipole model, a refinement technique used in X-ray crystallography, allows for the aspherical nature of atomic electron densities to be modeled, revealing features such as lone pairs and bonding electrons.

A powerful complementary technique is the Maximum Entropy Method (MEM), which can reconstruct the most probable electron density distribution from X-ray diffraction data. mpg.denih.gov This method is particularly useful for visualizing structural disorder and for obtaining accurate electron densities even from powder diffraction data. nih.gov

A comprehensive study on 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione utilized a combination of multipole refinement and the Maximum Entropy Method to analyze its charge density. consensus.app Such studies can reveal subtle electronic features, including non-covalent interactions within the crystal structure. For instance, in another thiazole derivative, analysis of the Laplacian of the electron density indicated an interaction intermediate between a covalent bond and a non-covalent interaction. uni-goettingen.de These advanced techniques provide a deeper understanding of the electronic structure than what can be inferred from simpler models.

The combination of experimental diffraction data with theoretical calculations, such as DFT, allows for a thorough validation of the electron density model and provides a complete picture of the electronic landscape of the molecule.

Spectroscopic Parameter Prediction

Computational chemistry plays a significant role in the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable insights into the origin of spectroscopic signals and can aid in the structural elucidation of new compounds.

For example, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov In a study of a hexahydropyrimidine (B1621009) derivative, TD-DFT was used to identify the π-to-π* transitions observed in the experimental spectrum. nih.gov The calculated HOMO-LUMO energy gap can also be correlated with the electronic absorption bands. nih.gov

In the realm of vibrational spectroscopy, DFT calculations are used to compute the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra. This allows for a more confident assignment of the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. Comparing these predicted values with experimental data can help to confirm the proposed structure of a molecule. nih.gov In a study of N-acyloxy-4-methylthiazole-2(3H)-thiones, dynamic NMR (DNMR) spectroscopy was combined with modeling studies to investigate hindered rotation within the molecules. researchgate.net

The following table provides an example of how theoretical spectroscopic data can be presented and compared with experimental values for a thiazole derivative.

Spectroscopic ParameterPredicted ValueExperimental Value
UV-Vis λmax (nm)Varies (TD-DFT)Varies
Major IR Band (cm⁻¹)Scaled DFT frequencyVaries
¹H NMR δ (ppm)GIAO calculated shiftVaries
¹³C NMR δ (ppm)GIAO calculated shiftVaries

Vibrational Spectra Simulation

The vibrational properties of this compound and related molecules can be thoroughly investigated using computational methods, primarily through Density Functional Theory (DFT) calculations. These simulations provide a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy.

Methodology and Findings: Theoretical vibrational frequencies are typically computed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice for achieving a balance between accuracy and computational cost. researchgate.netnih.gov The process begins with the optimization of the molecule's ground-state geometry. Following optimization, harmonic vibrational frequency calculations are performed.

A known systematic discrepancy exists between calculated harmonic frequencies and experimental anharmonic frequencies. To bridge this gap, the computed wavenumbers are often uniformly scaled or scaled with different factors for distinct spectral regions (e.g., frequencies below and above 1700 cm⁻¹). researchgate.net The assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations, is accomplished through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov Studies on analogous heterocyclic thione compounds demonstrate a strong correlation between the scaled theoretical frequencies and the experimental data obtained from FT-IR and FT-Raman spectra, validating both the computational method and the experimental assignments. researchgate.netnih.govresearchgate.net

Table 1: Common Computational Methods for Vibrational Spectra Simulation

Method Basis Set Key Feature Application
DFT (B3LYP) 6-311++G(d,p) Balances accuracy and cost for frequency calculations. researchgate.netnih.gov Simulating IR and Raman spectra.
Potential Energy Distribution (PED) N/A Assigns calculated frequencies to specific molecular motions. researchgate.netnih.gov Interpretation of vibrational modes.

UV-Vis Absorption Maxima Prediction via Time-Dependent DFT

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational tool for predicting the electronic absorption spectra of molecules like this compound. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.

Methodology and Findings: The accuracy of TD-DFT predictions is highly dependent on the choice of functional and the inclusion of solvent effects. nih.gov Calculations are often performed on the previously optimized ground-state geometry. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as it can significantly alter the predicted excitation energies, bringing them closer to experimental values measured in solution. nih.gov

For N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones, which are structurally related to the title compound, the maximum absorption wavelength (λmax) is observed around 320 nm. researchgate.net Introducing an aryl group at the 5-position, as seen in N-alkoxy-5-aryl-4-methylthiazole-2(3H)-thiones, results in a bathochromic (red) shift, with λmax moving to approximately 335 nm. researchgate.net TD-DFT calculations can successfully model these shifts, attributing them to transitions involving molecular orbitals of the thiazolethione core and the aryl substituent. The method is particularly useful for understanding intramolecular charge-transfer (CT) states, although its accuracy for long-range CT can sometimes be limited. nih.gov

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima for Related Thiazolethiones

Compound Computational Method Solvent Model Predicted λmax (nm) Experimental λmax (nm)
N-alkoxy-4,5-dimethylthiazole-2(3H)-thione TD-DFT PCM Data not available ~320 researchgate.net
N-alkoxy-5-aryl-4-methylthiazole-2(3H)-thione TD-DFT PCM Data not available ~335 researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation (Gauge-Including Atomic Orbitals)

The Gauge-Including Atomic Orbitals (GIAO) method is the gold standard for the computational prediction of NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgscispace.com This quantum chemical approach calculates the isotropic magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts for comparison with experimental spectra.

Methodology and Findings: GIAO calculations are typically performed using DFT, with functionals like B3LYP or WP04, and can employ modest basis sets like 6-31G** or cc-pVDZ to provide a good balance of accuracy and computational efficiency. scispace.com The process involves using the optimized molecular structure to compute the magnetic shielding. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). scispace.com

For complex organic molecules, the GIAO method has proven to be highly reliable. researchgate.netnih.gov Studies on various heterocyclic compounds show excellent agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The inclusion of solvent effects via a continuum model can further improve the accuracy of the predictions. scispace.com This computational tool is invaluable for confirming structural assignments, especially for differentiating between isomers or tautomers, such as the thione and thiol forms of heterocyclic compounds. nih.gov

Table 3: Key Aspects of GIAO NMR Chemical Shift Calculations

Feature Description Importance
Method Gauge-Including Atomic Orbitals (GIAO) An accurate and widely used quantum mechanical method for calculating nuclear magnetic shielding. beilstein-journals.orgscispace.com
Computational Level DFT (e.g., B3LYP, WP04) with basis sets like 6-31G** or 6-311++G(d,p). nih.govscispace.com Provides reliable results with manageable computational resources.
Referencing Calculated absolute shieldings are referenced to a standard (e.g., TMS) to obtain chemical shifts (ppm). scispace.com Allows for direct comparison with experimental NMR data.

| Application | Structure verification, isomer differentiation, and assignment of complex spectra. researchgate.netnih.gov | Aids in the unambiguous characterization of molecular structure. |

Molecular Dynamics (MD) Simulations for Solvation and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. uq.edu.au For this compound, MD simulations can provide detailed insights into its behavior in different environments, particularly its solvation in solvents like water and its interactions with other molecules. researchgate.netnih.gov

Methodology and Findings: An MD simulation requires a force field, which is a set of parameters describing the potential energy of the system's particles. While well-optimized force fields exist for common biomolecules, parameters for small, unique molecules like this compound often need to be specifically generated and validated. uq.edu.au The simulation models the molecule of interest surrounded by a large number of solvent molecules in a periodic box. By solving Newton's equations of motion, the trajectory of every atom is tracked over a set period, from picoseconds to microseconds.

This approach has been used to study the interaction of similar heterocyclic compounds with water molecules, revealing how the solvent organizes around the solute to form solvation shells. researchgate.netnih.gov Analysis of these simulations can quantify intermolecular interactions, such as hydrogen bonding between the thione and water. researchgate.netnih.gov In drug design, MD simulations are also used to investigate the stability of a ligand when bound to a biological target, like a protein receptor, providing insights into the binding mode and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity.

SAR Analysis: SAR is a qualitative approach that identifies key structural features (pharmacophores) and functional groups responsible for a compound's activity. nih.gov For thiazole-containing compounds, SAR studies have revealed that modifications to the ring system and its substituents can dramatically alter biological effects, such as anti-inflammatory or antimicrobial potency. nih.gov For example, introducing different arylidene substituents at the 5-position of a thiazolidinone ring (a related scaffold) can modulate hydrophobic and steric properties, thereby influencing activity. nih.gov

QSAR Modeling: QSAR takes this a step further by creating mathematical models that quantitatively correlate molecular descriptors with biological activity. researchgate.net These descriptors can include physicochemical properties like logP (lipophilicity), polar surface area, molecular weight, and quantum chemical parameters. researchgate.net Using statistical methods like multiple linear regression (MLR), a QSAR model is developed and then validated to ensure its predictive power. researchgate.netresearchgate.net Such models are valuable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent analogues. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly DFT, is a powerful asset for elucidating the detailed mechanisms of chemical reactions. It allows for the mapping of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of activation energies.

Methodology and Findings: By calculating the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation barrier, which governs the reaction rate.

This approach has been successfully applied to study reactions involving derivatives of this compound. For instance, computational studies can rationalize the stereochemical outcomes of reactions, such as the inversion of configuration observed during the esterification of cyclic thiohydroxamic acids. researchgate.net Furthermore, they can elucidate the mechanisms of radical reactions. Studies on N-alkoxythiazole-2(3H)-thiones have shown that these compounds can serve as precursors for alkoxyl radicals under photochemical or microwave-induced conditions. researchgate.net Computational methods can model the homolysis of the N-O bond, the subsequent cyclization of the resulting radical (e.g., 5-exo vs. 6-endo cyclization), and predict the selectivity of these pathways, providing insights that are difficult to obtain experimentally. researchgate.netrptu.de

Advanced Spectroscopic and Structural Characterization of 5 Methylthiazole 2 3h Thione

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction studies, on both single crystals and powder samples, have been fundamental in determining the precise solid-state structure of the thiazole-2(3H)-thione core. While data for the parent compound is limited, extensive research on its derivatives offers significant insights into the molecular geometry and intermolecular interactions.

Studies on N-substituted derivatives, such as 3-alkoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones, reveal that the thiazolethione ring system is essentially planar. rptu.denih.gov In the crystal structure of 5-(4-Chlorophenyl)-3-hydroxy-4-methylthiazole-2(3H)-thione, the molecule exhibits bifurcated hydrogen bonding, which plays a crucial role in the crystal packing. researchgate.netiucr.orggrafiati.com The asymmetric unit of this derivative contains two independent molecules linked by O—H···S and O—H···O hydrogen bonds, forming a dimer. iucr.org

The crystal structures of metal complexes, such as those involving zinc(II) with 4-alkyl-3-hydroxy-5-methylthiazole-2(3H)-thione ligands, show that the ligand coordinates to the metal center, often in a tetrahedral geometry. rsc.orgrsc.org These analyses provide precise bond lengths and angles for the thiazole-2(3H)-thione ring. For instance, in related thiadiazole-thione structures, the C=S bond lengths are typically around 1.66 Å, while C-S bonds within the ring are approximately 1.73-1.74 Å. nih.gov

Powder X-ray diffraction has been employed in conjunction with computational methods to refine the crystal structures of related compounds, such as N-(acyloxy)-4-methylthiazole-2(3H)-thiones, especially when single crystals are not readily obtainable. iucr.org This combined approach is powerful for determining the solid-state conformation and packing of microcrystalline organic materials. iucr.orguni-goettingen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the nuclei within the 5-Methylthiazole-2(3H)-thione framework, providing information on its structure and dynamic processes in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound derivatives have been extensively reported, with chemical shifts being highly dependent on the solvent and the nature of substituents.

In a typical ¹H NMR spectrum, the methyl group protons at the C5 position (5-CH₃) generally appear as a singlet. For instance, in 3-((1H-indol-3-yl)methyl)thiazole-2(3H)-thione recorded in DMSO-d₆, the spectrum shows characteristic signals for the indole (B1671886) and thiazole (B1198619) moieties. mdpi.com The ¹H NMR spectrum of 5-((E)-(p-tolylimino)methyl)-3,4-dimethylthiazole-2(3H)-thione in CDCl₃ shows the methyl group on the thiazole ring at δ 2.29 ppm. researchgate.net

The ¹³C NMR spectrum provides key information about the carbon skeleton. The thiocarbonyl carbon (C=S) is particularly characteristic, resonating at a downfield chemical shift, typically in the range of δ 188-191 ppm. researchgate.net For example, in 5-((E)-(p-tolylimino)methyl)-3,4-dimethylthiazole-2(3H)-thione, the C=S signal appears at δ 190.70 ppm, while the C4 and C5 carbons of the thiazole ring are observed at δ 142.95 and δ 116.68 ppm, respectively. researchgate.net The chemical shift of the 5-methyl group is typically found in the range of δ 11-14 ppm. researchgate.netfarmaciajournal.com

Interactive Data Table: Representative NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-((E)-(p-tolylimino)methyl)-3,4-dimethylthiazole-2(3H)-thione researchgate.netCDCl₃2.29 (s, 3H, Me-thiazol), 2.65 (s, 3H, Me-p-tolyl), 3.67 (s, 3H, Me-N), 7.05-7.38 (2d, 4H, Ar-H), 8.55 (s, 1H, CH=N)13.87 (Me-thiazol), 21.17 (Me-p-tolyl), 35.35 (Me-N), 116.68 (C5), 120.7, 125.87, 130.20 (Ar-C), 142.95 (C4), 146.68 (CH=N), 190.70 (C=S)
3-((1H-indol-3-yl)methyl)thiazole-2(3H)-thione mdpi.comDMSO-d₆11.20 (s, 1H, NH-indole), 7.72 (d, 1H), 7.51 (d, 1H), 7.37 (d, 1H), 7.08 (t, 1H), 7.00 (t, 1H)194.00 (C=S), 136.26, 126.32, 125.79, 121.49, 119.04, 118.90, 111.66, 108.45 (indole/thiazole carbons)
Zinc(II) complex with 4-Ethyl-5-methyl-3-hydroxythiazole-2(3H)-thione ligand rsc.orgDMSO-d₆Signals corresponding to the ethyl and methyl groups of the ligand are observed, shifted upon complexation.Signals for C=S, C4, C5, and substituent carbons are present, showing shifts indicative of coordination to the zinc ion.

Dynamic NMR (DNMR) has been a valuable technique for investigating conformational and exchange processes in derivatives of this compound, such as hindered rotations around single bonds.

Studies on N-alkoxy and N-acyloxy substituted thiazole-2(3H)-thiones have revealed significant barriers to rotation. rptu.deresearchgate.net For example, in 3-cumyloxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione, the diastereotopic methyl groups of the cumyl substituent show distinct signals at low temperatures, which coalesce as the temperature is raised. rptu.de This coalescence allows for the calculation of the energy barrier for rotation around the N-O bond. rptu.deresearchgate.net Similarly, hindered rotation in N-(acyloxy)-4-methylthiazole-2(3H)-thiones has been studied, and the Eyring parameters for these dynamic processes have been determined. iucr.org These studies indicate that the dynamic process likely occurs via rotation around the N-O bond towards the less sterically hindered face of the molecule. iucr.org

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, provides a molecular fingerprint of this compound, offering detailed information about its functional groups and skeletal vibrations.

The FT-IR spectrum of thiazole-2(3H)-thione derivatives is characterized by several key absorption bands. The N-H stretching vibration in the solid state typically appears as a broad band in the region of 3100-3300 cm⁻¹, indicative of hydrogen bonding. The C=S (thiocarbonyl) stretching vibration is one of the most characteristic bands, although its position can be coupled with other vibrations. It is generally observed in the 1050-1250 cm⁻¹ region. Other significant bands include C-H stretching of the methyl group (around 2900-3000 cm⁻¹) and various ring stretching and bending vibrations (C=C, C-N) in the fingerprint region (below 1600 cm⁻¹). researchgate.netnih.govresearchcommons.org

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of related thione compounds have been measured in the solid state, often from 3400 to 100 cm⁻¹. researchgate.netnih.gov These studies, combined with theoretical calculations, have enabled complete vibrational assignments. researchgate.netnih.gov The C=S stretching vibration is also prominent in the Raman spectrum. Furthermore, investigations into the effects of solvents on the Raman spectra have shown that intermolecular hydrogen bonding with solvent molecules can cause significant changes in the intensity and position of certain Raman bands, providing insight into the molecule's interactions in solution. nih.gov

Interactive Data Table: Key Vibrational Bands for Thiazole/Thiadiazole Thione Derivatives

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Description
N-H Stretch~3100-3300~3100-3300Associated with the N-H group, often broadened by H-bonding. researchgate.net
C-H Stretch~2900-3000~2900-3000Symmetric and asymmetric stretching of the methyl group. researchgate.net
C=N / C=C Stretch~1500-1600~1500-1600Ring stretching vibrations of the thiazole core. nih.govchemicalpapers.com
C=S Stretch~1050-1250~1050-1250Thiocarbonyl group stretching, often coupled with other modes. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-empirical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. nih.gov While this compound itself is not chiral, CD spectroscopy becomes essential for determining the absolute configuration of its chiral derivatives, particularly those with stereocenters introduced through substitution.

The application of CD spectroscopy has been demonstrated in the stereochemical analysis of enantiomerically pure O-alkyl thiohydroxamates derived from N-hydroxy-4-methylthiazole-2(3H)-thione. researchgate.netmolaid.com In these studies, esterification of the N-hydroxy group with chiral alcohols leads to the formation of diastereomeric products whose absolute configurations can be assigned based on their CD spectra. researchgate.net

The methodology often relies on the "exciton chirality method." This method is applicable when two or more chromophores are present in a chiral molecule. The electronic transitions of these chromophores can couple, leading to a split CD signal, known as a Cotton effect couplet. The sign of this couplet (positive or negative) directly correlates to the spatial orientation (chirality) of the chromophores, allowing for the unambiguous determination of the absolute configuration without needing a reference compound. In the context of thalidomide (B1683933) metabolites, CD spectroscopy, coupled with HPLC and quantum chemical calculations, has been successfully used to determine the absolute stereostructure of hydroxylated metabolites, demonstrating the technique's utility in complex biological systems. nih.gov For proteins and peptides, CD is used to distinguish between different secondary structures like polyproline II (PPII) and disordered structures, where a positive peak around 220 nm is characteristic of PPII. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. Derivatives of this compound, particularly N-alkoxythiazole-2(3H)-thiones, are known to serve as efficient precursors for oxygen-centered radicals upon photolysis or microwave induction. researchgate.netresearchgate.net

The homolytic cleavage of the N-O bond in these precursors generates alkoxyl radicals. researchgate.netresearchgate.net These transient radicals are highly reactive and often have very short lifetimes. To detect them using EPR, a technique called "spin trapping" is employed. thieme-connect.deresearchgate.net A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a much more stable radical adduct. researchgate.netresearchgate.net This persistent adduct can then be observed and characterized by EPR spectroscopy.

For example, methoxyl and isopropoxyl radicals generated from N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones have been trapped with DMPO and identified as their corresponding spin adducts via EPR. researchgate.net Similarly, the photolysis of N-isopropoxythiazole-2(3H)-thione at 350 nm exclusively yields the DMPO adduct of the isopropoxyl radical. researchgate.net The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical, confirming its identity. This method has been crucial in mechanistic studies, such as investigating the generation of oxygen-centered radicals and their subsequent reactions. researchgate.netresearchgate.net

Mass Spectrometry (High-Resolution Mass Spectrometry, Electron Ionization)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) and Electron Ionization (EI) are two common modes of MS used to characterize this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. tandfonline.com For various derivatives of the thiazole-2(3H)-thione scaffold, HRMS has been used to confirm the calculated molecular formula by matching it with the experimentally observed exact mass. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₁₁H₉N₂F₃S₂ was found to be 291.0231, which matched the observed mass, confirming its elemental composition. tandfonline.com Similarly, HRMS analysis of other derivatives has successfully verified their proposed structures. sphinxsai.comresearchgate.net

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that is highly useful for structural elucidation. nih.govresearchgate.net

The mass spectrum of thiazole derivatives shows a molecular ion peak, and the fragmentation pattern is characterized by the cleavage of the heterocyclic ring and the loss of substituents. thieme-connect.deresearchgate.net Common fragmentation pathways for related heterocyclic thiones include the rearrangement of the molecular ion before further fragmentation. nih.gov For substituted thiazoles, the loss of the substituent group or cleavage of the thiazole ring to form stable fragments like the thiirenium radical are common fragmentation routes. thieme-connect.de The analysis of these fragments helps to piece together the structure of the parent molecule. spectroscopyonline.com

Table 2: Common Ions in Electron Ionization Mass Spectrometry of Thiazole Derivatives

Ion Type Description Significance
[M]⁺˙ Molecular Ion Determines the nominal molecular weight of the compound.
[M-R]⁺ Loss of a Substituent Indicates the presence and mass of a substituent group (e.g., alkyl, aryl).
[RCN]⁺˙ Nitrile Fragment Results from the cleavage of the thiazole ring. thieme-connect.de

Research Applications in Chemical Sciences

Material Science Applications

The thiazole-2(3H)-thione scaffold is a key component in the design of novel organic materials, contributing to the development of chromophoric systems for optoelectronics and materials with significant nonlinear optical properties.

5-Methylthiazole-2(3H)-thione and its derivatives are integral to the development of advanced chromophoric systems. A chromophore is the part of a molecule responsible for its color, and by modifying the structure of the thiazole-2(3H)-thione core, scientists can fine-tune the resulting material's interaction with light.

The electronic absorption properties of the thiazole-2(3H)-thione nucleus are highly sensitive to the nature of substituents, particularly at the 5-position. mdpi.com This sensitivity allows for the rational design of molecules with specific photochemical behaviors. For instance, the strategic placement of different groups can lead to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum. A noteworthy bathochromic shift was observed when comparing N-(hydroxy)indeno[2,1-d]thiazole-2(3H)-thione (λmax=376nm) with N-hydroxy-4-methyl-5-phenylthiazole-2(3H)-thione (λmax=338nm), highlighting the influence of the fused ring system on the electronic transitions. ambeed.com

Researchers have successfully synthesized novel Schiff base chromophores by functionalizing Δ-4-thiazolinethiones. nih.govuminho.pt These chromophores, which incorporate the thiazole (B1198619) ring, are of great interest for applications in optoelectronics and photonics due to their unique donor-acceptor substituted π-conjugated systems. nih.govuminho.pt The thiazole ring acts as a versatile building block in these systems, with studies showing that heterocyclic chromophores containing this moiety often exhibit enhanced physical properties compared to their simpler aryl analogues. nih.govuminho.pt

The table below illustrates how modifications to the this compound scaffold can influence the maximum absorption wavelength (λmax), a key parameter in optoelectronic applications.

Compound/Derivativeλmax (nm)Key Structural FeatureReference
N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones~320Dimethyl substitution ambeed.com
N-alkoxy-5-aryl-4-methylthiazole-2(3H)-thiones~335Aryl group at C5 ambeed.com
N-hydroxy-4-methyl-5-phenylthiazole-2(3H)-thione338Phenyl group at C5 ambeed.com
N-(hydroxy)indeno[2,1-d]thiazole-2(3H)-thione376Fused indeno group ambeed.com
3,4-Diméthyl-5-((phénylimino)méthyl)thiazole-2(3H)-thione based chromophore418Imino-phenyl group at C5 nih.gov

This table is generated based on data from the referenced research articles.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency conversion and optical switching. researchgate.net Organic materials, particularly those with delocalized π-electrons, are promising candidates for NLO applications due to their potential for large and rapid responses. researchgate.net

The thiazole ring is a highly effective component in the design of NLO chromophores. Synthetic studies have shown that replacing a benzene (B151609) ring in a chromophore's π-bridge with a thiazole ring can lead to enhanced molecular hyperpolarizability (β), a measure of the second-order NLO response. rsc.org The order of nonlinearities for similar heterocyclic systems has been shown to be thiazoles > oxazoles > imidazoles. rsc.org

Derivatives of this compound have been specifically investigated for their NLO potential. Theoretical calculations for 5-(4-Methoxyphenyl)-4-methylthiazole-2(3H)-thione predicted that its nonlinear optical properties are significantly greater than those of urea (B33335), a standard reference material for NLO studies. dntb.gov.ua Furthermore, a recent study synthesized and analyzed a complex derivative, (E)-3-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene) benzo mdpi.comrsc.org imidazo (B10784944) [1,2-c] thiazole-1(3H)-thione, for its NLO properties, indicating the ongoing interest in this structural class for advanced optical materials. bohrium.com The combination of the electron-deficient thiazole unit with suitable donor-acceptor groups creates push-pull systems that facilitate intramolecular charge transfer, a key mechanism for achieving high hyperpolarizability. mdpi.comCurrent time information in Bangalore, IN.

Chromophore ClassKey FindingSignificanceReference
Thiazole-containing push-pull systemsExhibit substantial molecular hyperpolarizability (μβ).The thiazole unit is an effective π-conjugating spacer for NLO applications. rsc.orgCurrent time information in Bangalore, IN.
Benzothiazole derivativesReplacing a benzene ring with a thiazole ring enhances hyperpolarizability.Thiazole is superior to oxazole (B20620) and imidazole (B134444) for enhancing nonlinearities. rsc.org
5-(4-Methoxyphenyl)-4-methylthiazole-2(3H)-thionePredicted to have NLO properties much greater than urea.Direct evidence of NLO potential for a specific this compound derivative. dntb.gov.ua
(E)-3-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene) derivativeSynthesized and characterized for its NLO properties.Demonstrates the current use of the thiazole-2(3H)-thione scaffold in developing new NLO materials. bohrium.com

This table synthesizes findings from multiple sources on the NLO properties of thiazole-based materials.

Organocatalysis and Anion Recognition

The ability of the this compound framework to participate in hydrogen bonding interactions has been harnessed in the fields of organocatalysis and molecular recognition.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Derivatives of this compound have been shown to function as effective organocatalysts. Specifically, thioureas derived from 3-(2-aminophenyl)-4-methylthiazole-2(3H)-thione have been successfully employed as organocatalysts for addition reactions to aldehydes. The (thio)urea motif, featuring two N-H groups, is well-recognized for its ability to activate substrates like ketones and aldehydes through hydrogen bonding. rsc.org This activation facilitates subsequent chemical transformations, demonstrating the catalytic potential of these thiazole-based structures.

The same hydrogen-bonding capabilities that enable organocatalysis also make this compound derivatives excellent candidates for anion recognition. Anion recognition is crucial in various chemical and biological processes. Aryl(thio)ureas are known to be outstanding neutral compounds for the selective complexation of various anions. rsc.org Research has demonstrated that ureas and thioureas synthesized from 3-(2-aminophenyl)-4-methylthiazole-2(3H)-thione can enantioselectively bind to carboxylate anions derived from amino acids. This selective binding highlights the potential of these compounds as sensors or receptors for specific anions, a principle that connects molecular recognition with enzyme catalysis and organocatalysis. rsc.org

Role as Chemical Probes and Synthetic Precursors

Beyond its applications in functional materials, this compound serves as a valuable and versatile building block in organic synthesis, acting as a precursor for a variety of other molecules and as a probe for studying reaction mechanisms.

The thione group and the thiazole ring provide multiple reactive sites for diverse chemical transformations. A significant application is its use in generating reactive intermediates. For example, N-hydroxy derivatives of 4-methylthiazole-2(3H)-thione are excellent precursors for generating alkoxyl radicals under mild thermal or photochemical conditions. mdpi.com These radicals are highly reactive intermediates useful for various synthetic purposes. mdpi.com Similarly, 3-Hydroxy-4-methylthiazole-2(3H)-thione carbamates have been developed as precursors for monoalkylaminium cation radicals.

The compound also serves as a starting material for synthesizing other heterocyclic systems. For instance, 3-Methylthiazole-2-thione can be converted into 3-alkylthiazolium salts through oxidative desulfurization. Furthermore, the thiazolinethione core is a key starting material for creating more complex chromophores and dyes, as seen in its functionalization via the Vilsmeier-Haack reaction to produce thiazolinethione-5-carbaldehydes, which are then transformed into imine chromophores. nih.govuminho.pt This versatility makes this compound and its analogs important intermediates for constructing complex organic molecules.

Utilization as Chemical Probes in Mechanistic Studies

Derivatives of this compound, particularly N-alkoxythiazole-2(3H)-thiones (TTORs), are valuable as precursors for alkoxyl radicals, which are highly reactive intermediates in a variety of chemical transformations. orgsyn.orgorgsyn.org The controlled generation of these radicals under relatively mild conditions allows for detailed mechanistic investigations of radical reactions. orgsyn.orgorgsyn.org

The core principle behind their use as chemical probes lies in the homolytic cleavage of the N-O bond within the TTOR structure upon thermal or photochemical stimulation. orgsyn.orgorgsyn.org This process is facilitated by the formation of a stabilized heterocyclic fragment, which gains aromatic character, thus providing a thermodynamic driving force for the reaction. orgsyn.orgorgsyn.org

Key Research Findings:

Generation of Oxygen-Centered Radicals: N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones and their 5-aryl derivatives have been successfully used to generate methoxyl and isopropoxyl radicals through both photochemical and microwave-induced reactions. researchgate.net The formation of these radicals was confirmed by trapping them with dimethylpyrrolidine N-oxide and characterizing the resulting spin adducts using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

Mechanistic Studies of Radical Cyclizations: Substituted 5-hexen-1-oxyl radicals, generated from N-(5-hexen-1-oxy)-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones, have served as reactive intermediates in mechanistic studies. researchgate.net Specifically, they have been employed to investigate the formation of bromomethyl-substituted tetrahydropyrans through selective 6-exo-trig cyclizations under tin-free conditions. researchgate.net

Influence of Substituents: Structure-reactivity studies have revealed that substituents on the thiazole-2(3H)-thione nucleus can influence the electronic absorption properties of the molecule. orgsyn.org For instance, a substituent at position 5 has a more significant impact on shifting the electronic absorptions than the same group at position 4. orgsyn.org This tunability allows for the fine-tuning of the photochemical properties of these radical precursors. orgsyn.orgorgsyn.org For example, N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) was developed to improve upon earlier generations of radical progenitors, offering better photochemical properties and higher yields in the synthesis of tertiary O-alkyl thiohydroxamates. orgsyn.orgorgsyn.org

Table 1: Selected N-alkoxythiazole-2(3H)-thiones as Radical Precursors

Precursor Generated Radical Method of Generation Application
N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones Methoxyl, Isopropoxyl Photochemical, Microwave EPR studies researchgate.net
N-(5-hexen-1-oxy)-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione 5-hexen-1-oxyl radical Tin-free conditions Mechanistic study of tetrahydropyran (B127337) formation researchgate.net

Precursors in the Synthesis of Complex Natural Products and Analogues

The thiazole-2(3H)-thione moiety is a versatile functional group that can be strategically employed in the synthesis of complex natural products and their analogues. Its ability to participate in various chemical transformations makes it a valuable building block for constructing intricate molecular architectures.

One notable application is in radical cyclization reactions to form substituted tetrahydrofurans, which are core structures in various natural products.

Synthesis of Isomuscarine Analogues:

A significant example of the utility of this compound derivatives is in the synthesis of isomuscarines, which are structural isomers of the natural product muscarine. rptu.de The strategy involves the use of 3-(4-hydroxyhex-5-en-2-oxy)-4-methylthiazole-2(3H)-thione derivatives as precursors for alkenoxyl radicals. rptu.de These radicals then undergo a 5-exo-bromocyclization to construct the tetrahydrofuran (B95107) nucleus of the isomuscarine. rptu.de

Stereoselective Cyclization: The stereochemical outcome of the cyclization is influenced by the stereochemistry of the starting material. The 2,4-like-4-hydroxyhex-5-en-2-oxyl radical undergoes a 2,3-cis-selective cyclization, while the 2,4-unlike-diastereomer cyclizes with 2,3-trans-selectivity. rptu.de This stereocontrol is crucial for the synthesis of specific isomuscarine diastereomers.

Formation of Tetrahydrofuran Ring: The 5-exo-cyclization of the alkenoxyl radical leads to the formation of the key substituted tetrahydrofuran ring system. Subsequent substitution of the bromine atom with a trimethylamine (B31210) group furnishes the final isomuscarine bromides. rptu.de

Table 2: Key Intermediates and Products in Isomuscarine Synthesis

Precursor/Intermediate Transformation Product
3-(4-hydroxyhex-5-en-2-oxy)-4-methylthiazole-2(3H)-thione Radical generation and 5-exo-bromocyclization 5-bromo-2-methyltetrahydrofuran-4-ol derivatives rptu.de

Furthermore, derivatives of this compound have been utilized in the synthesis of other heterocyclic systems. For instance, it can act as a surrogate for thiol in cross-dehydrogenative coupling (CDC) reactions to form sulfenylated imidazoheterocycles, which are of interest in medicinal chemistry. sci-hub.se

Biological Activity and Mechanistic Studies in Vitro Focus

Enzyme Inhibition Profiles of 5-Methylthiazole-2(3H)-thione Derivatives

Derivatives of this compound have been the subject of numerous studies to determine their potential to inhibit a range of enzymes implicated in various diseases. These in vitro investigations have revealed significant inhibitory activities against enzymes involved in neurodegenerative diseases, inflammation, and metabolic disorders.

β-Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibition

The inhibition of β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) is a primary therapeutic target in the research for Alzheimer's disease treatments. Several studies have highlighted the potential of thiazole (B1198619) and thiazole-2(3H)-thione derivatives as potent BACE-1 inhibitors.

Structure-based design has led to the synthesis of novel BACE-1 inhibitors incorporating a thiazole moiety. In one study, a derivative, compound 4c , which features a 4-methylthiazole (B1212942) group, demonstrated highly potent BACE-1 inhibitory activity with a Ki value of 0.25 nM and a cellular EC50 of 194 nM. nih.gov This compound exhibited greater than 120-fold improvement in activity compared to its 2-methylthiazole (B1294427) counterpart, highlighting the critical role of substituent positioning on the thiazole ring. nih.gov Modeling studies of this compound within the BACE-1 active site revealed crucial interactions contributing to its high affinity. nih.gov

Another class of related compounds, phenyl(thio)ureas bearing a 2-(thio)oxothiazoline scaffold, has also shown promise. Several analogues in this series displayed potent BACE-1 inhibitory activities with IC50 values in the range of 0.01 to 1 µM. google.com The activity of these compounds is linked to the NH acidity of the (thio)urea group, which is believed to interact with the aspartyl protease active site of BACE-1. google.com Further research into 2-amino-6H-1,3,4-thiadizine derivatives, which are structurally related, identified a compound (5e ) with an IC50 value of 9.9 μM against BACE-1. frontiersin.org

Additionally, aminothiazine derivatives have been explored as BACE-1 inhibitors. One such compound demonstrated an IC50 of 0.27 µM. nanochemres.org Through structural modifications, a derivative with a nearly 10-fold increase in potency was developed, showcasing an IC50 of 8 nM. nanochemres.org These findings collectively underscore the versatility of the thiazole and thiazole-2(3H)-thione scaffold in the design of potent and selective BACE-1 inhibitors.

Compound TypeKey Structural FeatureBACE-1 Inhibition (IC50/Ki)Reference
Thiazole Derivative4-Methylthiazole moietyKi = 0.25 nM nih.gov
Phenyl(thio)urea2-(Thio)oxothiazoline scaffold0.01 - 1 µM google.com
2-Amino-6H-1,3,4-thiadizineThiadizine moiety9.9 µM frontiersin.org
Aminothiazine DerivativeAminothiazine core0.27 µM & 8 nM nanochemres.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Mechanisms

Thiazole and its derivatives have been extensively investigated for their anti-inflammatory potential, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade.

In vitro studies have identified several thiazole derivatives as potent and selective inhibitors of COX-2. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective COX-2 inhibitors. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) also demonstrated selective COX-2 inhibition, with the most active compounds having IC50 values as low as 0.3 nM. nih.gov More directly related to the subject compound, 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were identified as selective COX-1 inhibitors, with some compounds showing activity superior to the reference drug naproxen. sciencescholar.usnih.gov These compounds, however, showed no significant inhibition of LOX. sciencescholar.usnih.gov

Other research has focused on dual COX/5-LOX inhibition. A series of thiourea (B124793), thiazole, and thiazolidene derivatives yielded a potent compound (6l ) with IC50 values of 5.55 µM for COX-1, 0.09 µM for COX-2, and 0.38 µM for 5-LOX. nih.gov Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified compounds with potent and selective COX-2 inhibition (IC50 values ranging from 0.76–9.01 µM) and significant 5-LOX inhibition. ijpsjournal.com Specifically, compounds 5d and 5e were dominant COX-2 inhibitors and also showed notable 5-LOX inhibition with IC50 values of 23.08 and 38.46 µM, respectively. ijpsjournal.com Furthermore, a series of (methoxyalkyl)thiazoles were investigated as 5-LO inhibitors, with the (S)-configuration showing significantly higher potency. researchgate.net

Compound SeriesTarget Enzyme(s)Key Findings (IC50 values)Reference
5,6-Diarylimidazo[2,1-b]thiazolesCOX-2Potent and selective inhibition nih.gov
4-Substituted Thiazole AnaloguesCOX-2IC50 as low as 0.3 nM nih.gov
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesCOX-1More active than naproxen sciencescholar.usnih.gov
Thiazole and Thiazolidene DerivativesCOX-1, COX-2, 5-LOXCompound 6l : IC50 = 5.55 µM (COX-1), 0.09 µM (COX-2), 0.38 µM (5-LOX) nih.gov
4-(4-Chlorothiophen-2-yl)thiazol-2-amine DerivativesCOX-2, 5-LOXCompound 5d : IC50 = 23.08 µM (5-LOX); Compound 5e : IC50 = 38.46 µM (5-LOX) ijpsjournal.com
(Methoxyalkyl)thiazoles5-LOX(S)-enantiomer is more potent researchgate.net

Urease Inhibition Studies

The inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria. While direct studies on this compound are limited, research on structurally related thiazole and thiourea derivatives indicates the potential of this scaffold for urease inhibition.

Schiff bases derived from thiazoles have been explored as urease inhibitors. nanochemres.org More broadly, thiourea derivatives have demonstrated significant in vitro urease inhibitory activity, with many compounds showing superior potency to the standard inhibitor thiourea (IC50 = 21.00 µM). researchgate.net For example, a series of N,N'-disubstituted thioureas exhibited IC50 values ranging from 5.53 to 91.50 µM. researchgate.net Kinetic studies revealed that these compounds act as mixed-type or competitive inhibitors of the enzyme. researchgate.net

Similarly, urea (B33335) and thiourea derivatives of tryptamine (B22526) have shown good urease inhibitory potential, with IC50 values in the range of 11.4 to 24.2 µM. rsc.org The substitution pattern on the aryl part of these molecules was found to be crucial for their activity. rsc.org Furthermore, studies on 1,3,4-oxadiazole-2(3H)-thiones and 1,2,4-triazole-3-thiones, which share the thione functional group, have also identified potent urease inhibitors. rsc.orgmdpi.com These findings suggest that the thiazole-2(3H)-thione core, particularly when incorporated into larger molecules with thiourea-like functionalities, is a promising starting point for the development of novel urease inhibitors.

Compound ClassKey Structural FeatureUrease Inhibition (IC50)Reference
N,N'-Disubstituted ThioureasThiourea moiety5.53 - 91.50 µM researchgate.net
Tryptamine-Thiourea DerivativesThiourea linked to tryptamine11.4 - 24.2 µM rsc.org
1,2,4-Triazole-3-thionesTriazole-thione ringPotent inhibition reported mdpi.com
1,3,4-Oxadiazole-2(3H)-thionesOxadiazole-thione ringPotent inhibition reported rsc.org

Tubulin Polymerization Inhibition and Microtubule Dynamics

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Several studies have identified thiazole derivatives as potent inhibitors of tubulin polymerization, often interacting with the colchicine (B1669291) binding site.

A series of novel thiazole-based chalcones were found to exhibit significant tubulin polymerization inhibitory activity. nih.govmdpi.com Compound 2e from this series showed an IC50 value of 7.78 μM, comparable to the known tubulin inhibitor Combretastatin-A4. nih.govmdpi.com Molecular docking studies confirmed that these compounds bind effectively to the colchicine binding site on tubulin. nih.govmdpi.com

Similarly, a series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound, 5b , potently inhibited tubulin polymerization with an IC50 of 3.3 µM and was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. nih.gov Another study on 2,4-disubstituted thiazole derivatives identified compounds that remarkably inhibited tubulin polymerization with IC50 values as low as 2.00 µM, exceeding the activity of the reference drug. nih.gov

Furthermore, thiazole-linked indolyl-3-glyoxylamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The most potent compound in this series, 13d , displayed an IC50 of 93 nM against a prostate cancer cell line and was shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov These findings collectively highlight the potential of the thiazole scaffold in developing new anticancer agents that target microtubule dynamics.

Compound SeriesKey Structural FeatureTubulin Polymerization Inhibition (IC50)Reference
Thiazole-based ChalconesChalcone linked to thiazoleCompound 2e : 7.78 µM nih.govmdpi.com
Thiazole-naphthalene DerivativesNaphthalene linked to thiazoleCompound 5b : 3.3 µM nih.gov
2,4-Disubstituted ThiazolesVaried substitutions at positions 2 and 4As low as 2.00 µM nih.gov
Thiazole-linked Indolyl-3-glyoxylamidesIndolyl-3-glyoxylamide linked to thiazoleCompound 13d : 93 nM (cytotoxicity) nih.gov

Insulin-Mimetic Activity and Related Signaling Pathway Modulation (In Vitro)

Thiazole derivatives have shown potential in modulating pathways related to insulin (B600854) signaling, suggesting a possible role in the management of diabetes. In vitro studies have focused on their ability to mimic insulin activity and interact with key proteins in the insulin signaling cascade.

A significant area of research has been the development of zinc(II) complexes with 3-hydroxythiazole-2(3H)-thione derivatives as insulin-mimetic agents. researchgate.netrsc.orgrsc.orgresearchgate.net The insulin-mimetic activity of these complexes was evaluated by their ability to inhibit the release of free fatty acids from rat adipocytes, a process normally suppressed by insulin. rsc.orgrsc.org Newly synthesized zinc complexes with 4,5-dialkyl-3-hydroxythiazole-2(3H)-thiones exhibited IC50 values ranging from 16 to 24 µM, indicating higher inhibitory activity than previously reported 4-aryl substituted analogues. rsc.orgrsc.org These studies suggest that the size of the complex may influence its insulin-mimetic activity. rsc.orgrsc.org

Beyond direct insulin-mimetic effects, thiazole derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. sciencescholar.us Inhibition of PTP1B is a therapeutic strategy to enhance insulin sensitivity. Additionally, some thiazole derivatives, particularly those based on the thiazolidinedione structure, are known to act as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity. ijpsjournal.comnih.gov For instance, novel rhodanine-thiazole hybrids were shown to induce a dose-dependent increase in PPAR-γ expression in HepG2 cells. nih.gov These findings indicate that thiazole-based compounds can modulate insulin signaling through various mechanisms in vitro.

Compound TypeBiological Target/AssayKey FindingsReference
Zinc(II) complexes with 3-hydroxythiazole-2(3H)-thionesInhibition of free fatty acid releaseIC50 = 16 - 24 µM rsc.orgrsc.org
Thiazole DerivativesProtein Tyrosine Phosphatase 1B (PTP1B)Identified as potential inhibitors sciencescholar.us
Rhodanine-thiazole HybridsPeroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)Dose-dependent increase in expression nih.gov
ThiazolidinedionesPeroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)Known agonists, enhance insulin sensitivity ijpsjournal.com

Predictive Modeling of Biological Activities (e.g., Prediction of Activity Spectra for Substances - PASS)

In the realm of modern drug discovery and development, computational tools play a pivotal role in the early assessment of the biological potential of chemical compounds. Among these tools, the Prediction of Activity Spectra for Substances (PASS) is a well-established computer program designed to predict the biological activity spectrum of a substance based on its two-dimensional structural formula. youtube.combmc-rm.org This in silico approach allows for the pre-screening of molecules for a wide range of pharmacological effects and potential toxicities before their actual synthesis and in vitro or in vivo testing, thus saving time and resources. zenodo.org

The PASS methodology is predicated on the principle that the biological activity of a compound is a function of its chemical structure. The algorithm works by comparing the structure of a query compound with a vast training set of known biologically active substances. zenodo.orgnih.gov The PASS training set contains information on the structures and known biological activities for hundreds of thousands of organic compounds. bmc-rm.orgresearchgate.net The structure of an organic compound is represented in PASS using Multilevel Neighborhoods of Atoms (MNA) descriptors, and the activity prediction for new compounds is performed by a naive Bayes classifier based on the structure-activity relationships identified from the training set. bmc-rm.org

The output of a PASS prediction is a list of potential biological activities, each with an associated probability of being active (Pa) and a probability of being inactive (Pi). youtube.com The Pa value indicates the likelihood that the compound exhibits a particular activity. A higher Pa value suggests a greater chance of confirming that activity experimentally. researchgate.net This allows researchers to prioritize which biological assays are most relevant for a given compound. The PASS tool can predict several thousand types of biological activities, including pharmacological effects, mechanisms of action, specific toxicities, and interactions with metabolic pathways. bmc-rm.orgnih.gov

A specific, publicly available PASS prediction data set for this compound was not identified in a comprehensive review of scientific literature. While PASS analyses have been conducted on various derivatives within the broader thiazole chemical class, the direct predictive modeling results for the parent compound, this compound, are not presently documented in the surveyed research. Therefore, a data table of predicted activities for this specific compound cannot be provided.

Q & A

Q. What are the optimized synthetic routes for 5-Methylthiazole-2(3H)-thione, and how can reaction conditions be systematically validated?

A common synthesis route involves reacting thiosemicarbazide with carbon disulfide in a dimethylformamide (DMF) medium under reflux, followed by alkylation or cyclization steps. Key parameters include temperature control (70–90°C), reaction time (4–6 hours), and stoichiometric ratios of reactants. Validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HPLC-MS with electrospray ionization (ESI) . Post-synthesis, recrystallization in ethanol or acetonitrile is recommended to enhance yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • IR spectroscopy : Identifies thione (C=S) stretches at 1150–1250 cm⁻¹ and N–H vibrations at 3200–3400 cm⁻¹.
  • ¹H/¹³C NMR : Resolves tautomeric forms (thione vs. thiol) via chemical shifts; e.g., thione protons appear at δ 13.5–14.5 ppm in DMSO-d₆ .
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients. ESI-MS in positive ion mode confirms molecular ion peaks .

Q. How can solvent effects on thione-thiol tautomerism be experimentally evaluated?

Solvent polarity and hydrogen-bonding capacity significantly influence tautomeric equilibrium. Use UV-Vis spectroscopy to monitor absorbance changes (e.g., λmax shifts from 270 nm for thione to 310 nm for thiol forms). Solvents like DMSO stabilize the thione form, while protic solvents (e.g., methanol) favor thiol tautomers. Complement with ¹H NMR in deuterated solvents to quantify equilibrium constants .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) accurately predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For reaction mechanisms (e.g., nucleophilic substitution), employ transition-state optimization with frequency analysis. Software packages such as Gaussian 16 or ORCA are recommended .

Q. How can coordination complexes of this compound be designed for catalytic or biomedical applications?

The thione sulfur acts as a soft Lewis base, forming stable complexes with Pd(II), Pt(II), or Ru(II). Synthesize complexes by refluxing the ligand with metal salts (e.g., K₂PdCl₄) in ethanol/water. Characterize stability via cyclic voltammetry and speciation studies using UV-Vis titration. For bioactivity, evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with free ligands .

Q. What strategies resolve contradictions in experimental vs. computational data for tautomeric equilibria?

Discrepancies often arise from solvent models in simulations. Address this by:

  • Including explicit solvent molecules (e.g., 3–5 water molecules) in DFT calculations.
  • Comparing experimental (NMR/UV-Vis) and computed Gibbs free energy differences (ΔG).
  • Using polarizable continuum models (PCM) to approximate bulk solvent effects .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Modify the thiazole ring with electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial activity. For antitumor potency, introduce hydrophobic substituents (e.g., aryl rings) to improve membrane permeability. Validate via in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) and correlate with computed descriptors like logP and polar surface area .

Q. What experimental protocols ensure accurate determination of hydrolysis kinetics in aqueous solutions?

  • Use buffered solutions (pH 4–10) to study pH-dependent hydrolysis.
  • Monitor degradation via HPLC with a diode-array detector (DAD) at timed intervals.
  • Fit kinetic data to pseudo-first-order models and calculate half-lives (t₁/₂). For metal-catalyzed hydrolysis, include EDTA to chelate trace metals .

Q. Methodological Notes

  • Data Contradictions : Cross-validate computational results with multiple spectroscopic techniques (e.g., IR + NMR + MS) to confirm tautomer ratios or reaction products.
  • Advanced Instrumentation : For crystallographic studies, use SHELXL for structure refinement and Mercury for visualizing intermolecular interactions .
  • Ethical Compliance : Adopt OECD guidelines for in vitro bioactivity testing to ensure reproducibility and minimize false positives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.